

Physical properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

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An In-Depth Technical Guide to the Physical Properties of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in medicinal chemistry, possesses a unique set of physical properties that are critical for its application in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of these properties, offering insights into its molecular structure, thermal behavior, solubility profile, and spectroscopic characteristics. Understanding these attributes is paramount for optimizing reaction conditions, purification protocols, and formulation strategies in drug discovery and development.

Introduction

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as N-phenylsulfonyl-7-azaindole-2-carboxaldehyde, is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine (7-azaindole) core.^{[1][2]} This scaffold is a prevalent motif in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.^[3] The introduction of a phenylsulfonyl protecting group on the pyrrole nitrogen enhances the compound's stability and modulates its reactivity. The aldehyde functionality at the 2-position

serves as a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceutical candidates.[3] This guide delves into the fundamental physical characteristics of this compound, providing a robust foundation for its effective utilization in research and development.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the cornerstone for interpreting the physical properties of a compound.

Chemical Structure

The chemical structure of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** is depicted below:

Figure 1: Chemical Structure of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde**

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source
CAS Number	189089-91-6	[4]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₃ S	[4]
Molecular Weight	286.31 g/mol	[4]
Appearance	Pale yellow solid powder	[3]
Topological Polar Surface Area (TPSA)	69.03 Å ²	[4]
LogP (Octanol-Water Partition Coefficient)	2.0858	[4]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	5	[4]
Rotatable Bonds	3	[4]

The TPSA and LogP values suggest moderate polarity and lipophilicity, which are critical factors influencing cell permeability and overall pharmacokinetic properties of derivative compounds. The absence of hydrogen bond donors and the presence of multiple acceptors will govern its interaction with solvents and biological macromolecules.

Thermal Properties

While specific experimental values for the melting and boiling points of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** are not readily available in the public domain, its characterization as a solid powder at room temperature indicates a relatively high melting point, typical for crystalline organic compounds of this molecular weight.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Protocol for Melting Point Determination (Capillary Method):

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
- **Observation:** The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A packed sample height of 2-3 mm ensures uniform heat distribution throughout the sample.

Diagram of Melting Point Determination Workflow:



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Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While quantitative solubility data is not widely published, its structural features provide qualitative indications. The presence of the polar sulfonyl and aldehyde groups, combined with the aromatic rings, suggests solubility in a range of common organic solvents.

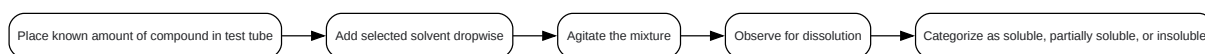
Qualitative Solubility Testing

A systematic approach to determining the solubility of a compound involves testing its miscibility in a variety of solvents with differing polarities.

Protocol for Qualitative Solubility Testing:

- **Solvent Selection:** A range of solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethylformamide), and nonpolar (e.g., hexane, toluene) solvents.
- **Procedure:** To a test tube containing a small, measured amount of the compound (e.g., 10 mg), add the chosen solvent dropwise with agitation.
- **Observation:** Observe for complete dissolution. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.

Diagram of Solubility Testing Workflow:



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Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure.

- **¹H NMR:** The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The aromatic protons of the pyrrolo[2,3-b]pyridine and the phenylsulfonyl group

would resonate in the aromatic region (δ 7-9 ppm), with splitting patterns determined by their coupling with adjacent protons.

- ^{13}C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic downfield chemical shift (δ 180-200 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for **1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde** include:

- C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm^{-1} .
- S=O stretch (sulfonyl): Two strong absorption bands around 1350-1380 cm^{-1} (asymmetric) and 1160-1180 cm^{-1} (symmetric).
- C-H stretch (aromatic): Absorptions above 3000 cm^{-1} .
- C=C stretch (aromatic): Absorptions in the 1450-1600 cm^{-1} region.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a crucial building block in the synthesis of medicinally important compounds. Its physical properties, including its solid nature, moderate polarity, and characteristic spectroscopic features, are integral to its handling, reaction optimization, and the characterization of its downstream products. While a comprehensive set of experimentally determined physical data is not yet publicly available, the information and protocols provided in this guide offer a solid framework for researchers and scientists working with this versatile intermediate. Further studies to fully characterize its physical properties would be a valuable contribution to the field of medicinal chemistry.

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- To cite this document: BenchChem. [Physical properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456057#physical-properties-of-1-phenylsulfonyl-1h-pyrrolo-2-3-b-pyridine-2-carbaldehyde]

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